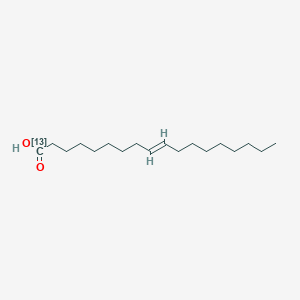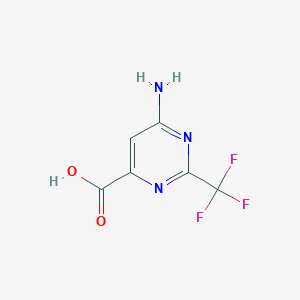
2-(2-Aminophenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminophenyl)-quinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core with an amino group at the 2-position and a carboxylic acid group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminophenyl)-quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminobenzophenone derivatives with appropriate reagents under acidic or basic conditions. The reaction conditions often involve heating in solvents such as ethanol or toluene, sometimes under reflux .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis and the use of greener catalysts are explored to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Aminophenyl)-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products:
Oxidation: Nitro-quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminophenyl)-quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-(2-Aminophenyl)-quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA, disrupting its function. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Aminophenylacetic acid
- 2-Aminophenylquinazoline
- 2-Aminophenylbenzothiazole
Comparison: 2-(2-Aminophenyl)-quinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Unlike 2-aminophenylacetic acid, which lacks the quinoline core, this compound exhibits enhanced aromaticity and potential for electronic applications. Compared to 2-aminophenylquinazoline and 2-aminophenylbenzothiazole, it offers a different set of reactivity and interaction profiles due to the presence of the carboxylic acid group .
Eigenschaften
Molekularformel |
C16H12N2O2 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-(2-aminophenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H12N2O2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,17H2,(H,19,20) |
InChI-Schlüssel |
NYFSFUXEGPCFMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


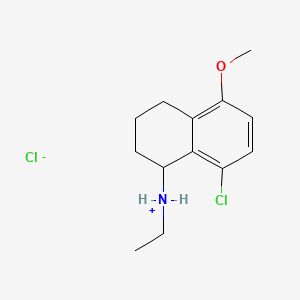
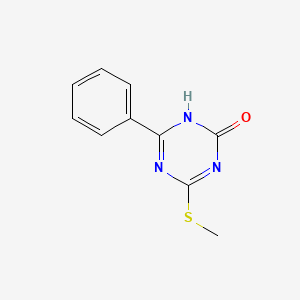

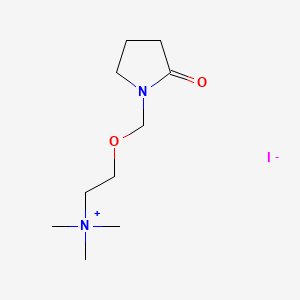
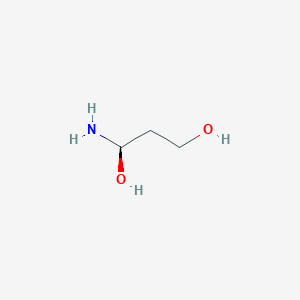
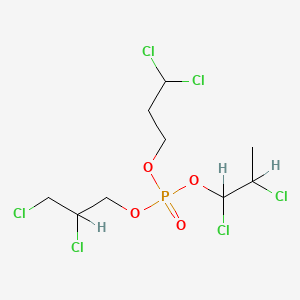

![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
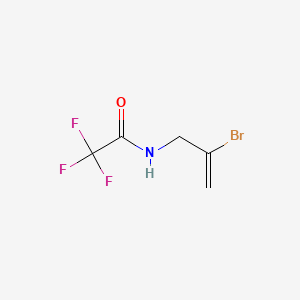
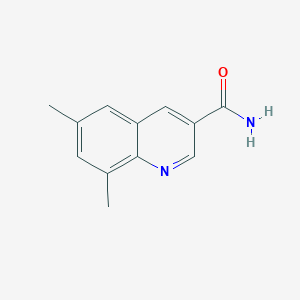

![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
